molecular formula C8H16O2 B1502618 2-Heptanone,5-(hydroxymethyl)

2-Heptanone,5-(hydroxymethyl)

Cat. No.: B1502618
M. Wt: 144.21 g/mol
InChI Key: RFPCIDAAZXTWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptanone,5-(hydroxymethyl) is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxymethyl group attached to the fifth carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone,5-(hydroxymethyl) can be achieved through several methods. One common approach involves the hydroxymethylation of heptan-2-one using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base catalyzing the addition of the hydroxymethyl group to the ketone.

Industrial Production Methods

Industrial production of 2-Heptanone,5-(hydroxymethyl) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone,5-(hydroxymethyl) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)heptan-2-one

    Reduction: 5-(Hydroxymethyl)heptan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Heptanone,5-(hydroxymethyl) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-Heptanone,5-(hydroxymethyl) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different core structure.

    2-Heptanone: A ketone with a similar carbon chain length but lacking the hydroxymethyl group.

    4-Heptanone: Another ketone isomer with the carbonyl group at a different position.

Uniqueness

2-Heptanone,5-(hydroxymethyl) is unique due to the presence of both a ketone and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(hydroxymethyl)heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-8(6-9)5-4-7(2)10/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCIDAAZXTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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